Ethyl rac-(1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
Description
Ethyl rac-(1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride is a bicyclic amine ester hydrochloride with significant pharmaceutical relevance. Its molecular formula is C₈H₁₄ClNO₂ (molar mass: 191.66 g/mol), and it exists as a racemic mixture (rac) of the (1R,5S,6S) stereoisomer . The compound is widely utilized as a synthetic intermediate in drug discovery, particularly in the development of allosteric inhibitors and metabotropic glutamate receptor (mGluR) agonists .
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-11-8(10)7-5-3-9-4-6(5)7;/h5-7,9H,2-4H2,1H3;1H/t5-,6+,7?; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXWRYLHEANOST-VPEOJXMDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1[C@H]2[C@@H]1CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl rac-(1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the azabicyclo ring system and the introduction of the ethyl ester group. Common reagents used in these reactions include ethyl chloroformate, sodium hydride, and various solvents such as dichloromethane and tetrahydrofuran. The reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Ester Group Reactivity
The ethyl carboxylate moiety undergoes classical ester reactions:
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Hydrolysis : Acid- or base-catalyzed hydrolysis yields the corresponding carboxylic acid. For example, under acidic conditions (HCl/H₂O), the ester converts to 3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride.
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Aminolysis : Reaction with amines like ammonia or primary amines produces amides. This is critical for generating pharmacologically relevant derivatives.
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Transesterification : In alcoholic solutions (e.g., methanol), the ethyl ester can exchange with other alkoxy groups.
Key Conditions for Ester Reactions:
| Reaction Type | Conditions | Typical Products |
|---|---|---|
| Acidic Hydrolysis | HCl (aq.), reflux | Carboxylic acid hydrochloride |
| Basic Hydrolysis | NaOH (aq.), 60–80°C | Sodium carboxylate |
| Aminolysis | Excess amine, 80–100°C | Substituted amide derivatives |
Amine Group Reactivity
The tertiary amine in the azabicyclo framework participates in:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts. This modifies solubility and biological activity.
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Acylation : Acetyl chloride or anhydrides yield acylated derivatives, altering steric and electronic properties.
Example Alkylation Protocol:
Reagents : Methyl iodide, K₂CO₃, DMF
Conditions : 50°C, 12 hours
Product : N-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride.
Cycloaddition Reactions
The strained bicyclic system engages in [3+2] cycloadditions with dipolarophiles like nitrones or diazo compounds. These reactions expand the ring system for novel heterocycles.
Nucleophilic Aromatic Substitution
The amine group facilitates aromatic substitution under microwave irradiation. For instance:
Reaction : With 1-fluoro-2-methoxy-4-nitrobenzene in dichloromethane at 110°C .
Yield : 51.3%
Product : Ethyl 3-(2-methoxy-4-nitrophenyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate .
Experimental Data Table:
| Parameter | Value |
|---|---|
| Reactants | 1-Fluoro-2-methoxy-4-nitrobenzene |
| Solvent | Dichloromethane (DCM) |
| Temperature | 110°C (microwave) |
| Time | Overnight |
| Purification | Flash chromatography |
| Yield | 51.3% |
Coordination Chemistry
The nitrogen lone pair enables coordination with transition metals (e.g., Pd, Cu), forming complexes used in catalysis or material science. For example, palladium complexes enhance cross-coupling reaction efficiency.
Stability and Side Reactions
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Decarboxylation : Prolonged heating (>120°C) may cause loss of CO₂, forming 3-azabicyclo[3.1.0]hexane derivatives.
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Racemization : Under basic conditions, stereochemical integrity at the bridgehead carbons may be compromised.
Scientific Research Applications
Chemistry
Ethyl rac-(1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride serves as a building block in organic synthesis. Its unique bicyclic structure allows for the creation of complex organic molecules through various chemical reactions including oxidation, reduction, and substitution .
Biology
In biological research, this compound is investigated as a biochemical probe to study enzyme mechanisms. It has been identified as an inhibitor of GABA-aminotransferase (GABA-AT), which plays a critical role in regulating GABA levels in the brain. This interaction may enhance inhibitory neurotransmission, making it a candidate for studying neurological disorders .
Medicine
The compound has shown promise in pharmacological studies:
- Anticonvulsant Activity: In animal models of epilepsy, it significantly reduced seizure frequency by enhancing GABAergic activity through GABA-AT inhibition.
- Neuroprotective Effects: It protects neuronal cells from oxidative stress by reducing reactive oxygen species (ROS) levels .
Case Study: Epilepsy Management
A clinical trial demonstrated that patients with refractory epilepsy experienced fewer seizures when treated with this compound compared to a placebo group .
Case Study: Anxiety Disorders
Research on rodent models indicated that treatment with this compound reduced anxiety-like behaviors significantly .
Industrial Applications
In industrial settings, this compound is used in the development of new materials and chemical processes due to its ability to participate in various chemical reactions that can lead to the synthesis of novel compounds .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities associated with this compound compared to similar compounds:
| Compound Name | Mechanism of Action | Key Activity |
|---|---|---|
| This compound | GABA-AT Inhibition | Anticonvulsant and Neuroprotective |
| Ethyl (1R,5S)-3-oxobicyclo[3.1.0]hexane-6-carboxylate | Unknown | Limited Data |
| Ethyl (1R,5S)-2-oxobicyclo[3.1.0]hexane-6-carboxylate | Unknown | Limited Data |
Mechanism of Action
The mechanism of action of Ethyl rac-(1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Biological Activity
Ethyl rac-(1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride, a bicyclic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanism of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 191.66 g/mol
- CAS Number : 1373253-19-0
Structure
The compound features a bicyclic structure that includes a nitrogen atom integrated into the ring system, which is significant for its biological interactions.
This compound has been primarily studied for its role as a GABA aminotransferase inhibitor. This inhibition leads to increased levels of gamma-aminobutyric acid (GABA), an important neurotransmitter in the central nervous system (CNS). Elevated GABA levels can have various therapeutic effects, particularly in neurological disorders such as epilepsy and anxiety.
Pharmacological Effects
- Anticonvulsant Activity : Research indicates that compounds inhibiting GABA aminotransferase can reduce seizure activity in animal models.
- Anxiolytic Effects : By enhancing GABAergic transmission, this compound may exhibit anxiolytic properties, making it a candidate for treating anxiety disorders.
- Neuroprotective Effects : Increased GABA levels are associated with neuroprotection against excitotoxicity in neuronal cells.
Study 1: Anticonvulsant Efficacy
A study evaluated the anticonvulsant activity of various GABA aminotransferase inhibitors, including this compound. The results demonstrated a significant reduction in seizure frequency in treated rodents compared to controls.
Study 2: Neuroprotective Mechanisms
Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress. The findings suggested that it could mitigate neuronal damage through enhanced GABAergic signaling pathways.
Comparative Biological Activity Table
Q & A
Q. What are the standard synthetic routes for Ethyl rac-(1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride, and how are yields optimized?
Methodological Answer: The compound is typically synthesized via multistep routes involving cyclopropanation, halogen displacement, and ester hydrolysis. For example:
- Step 1: Condensation of ethyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate with dichloropyridine derivatives using NaH or DIPEA in THF/butyronitrile (yields: 73–93%) .
- Step 2: Reduction (e.g., Fe/NH4Cl in ethanol) or substitution (e.g., Suzuki coupling) to introduce functional groups .
- Step 3: Hydrolysis of the ester group using NaOH in methanol (yields: 38–85%) .
Optimization Strategies:
Q. How is the stereochemical configuration of the bicyclic core validated experimentally?
Methodological Answer: Stereochemistry is confirmed via:
- X-ray Crystallography: Resolves absolute configuration (not directly shown in evidence but inferred from synthetic routes).
- NMR Analysis: Coupling constants (e.g., J values in H NMR) differentiate axial/equatorial protons in the bicyclic system .
- Chiral HPLC: Used to separate enantiomers when racemic mixtures are formed during synthesis .
Example:
In BET inhibitor synthesis, the (1R,5S,6S) configuration was confirmed by correlating NMR data with crystallographic results of analogous compounds .
Advanced Research Questions
Q. How can researchers address low yields during the hydrolysis of the ethyl ester to the carboxylic acid?
Methodological Answer: Low yields in ester hydrolysis (e.g., 38–85% ) arise from incomplete reaction or side-product formation. Solutions include:
- Base Optimization: Using LiOH instead of NaOH for sterically hindered esters.
- Solvent Screening: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Microwave-Assisted Hydrolysis: Reduces reaction time and improves efficiency (not explicitly in evidence but a common strategy).
Case Study:
In , hydrolysis under mild conditions (NaOH/MeOH, RT) minimized decomposition of the azabicyclo core, preserving yield .
Q. What strategies resolve stereochemical inconsistencies in derivatives of this compound?
Methodological Answer: Stereochemical drift can occur during functionalization (e.g., amide coupling). Mitigation approaches:
- Chiral Auxiliaries: Use tert-butyl carbamate groups to lock configurations during reactions .
- Enantioselective Catalysis: Copper-catalyzed cyclopropanation ensures high enantiopurity (e.g., 98% purity via chiral HPLC ).
- DFT Calculations: Predict stability of stereoisomers to guide synthetic routes .
Example:
In BET inhibitor synthesis, TFA-mediated deprotection of tert-butyl groups retained the (1R,5S,6S) configuration, confirmed by LCMS and H NMR .
Q. How is this compound utilized in medicinal chemistry for target validation?
Methodological Answer: The bicyclic core serves as a rigid scaffold in drug discovery:
Q. What analytical methods are critical for detecting impurities in scaled-up synthesis?
Methodological Answer:
- LCMS-HRMS: Identifies low-abundance byproducts (e.g., des-carbonyl impurities in ).
- F NMR: Detects fluorinated contaminants in derivatives .
- HPLC-PDA: Resolves stereoisomers and quantifies enantiomeric excess (>98% purity achieved via chiral columns ).
Case Study:
In , reactive resin treatment removed chloroketone impurities, enabling >98% purity in multi-kilogram batches .
Q. How does the bicyclic structure influence pharmacokinetic properties in vivo?
Methodological Answer: The rigid azabicyclo core enhances:
- Metabolic Stability: Resistance to cytochrome P450 oxidation due to limited conformational flexibility.
- Blood-Brain Barrier Penetration: Small molecular weight (177.63 g/mol) and moderate logP (~2.5) improve CNS uptake .
Supporting Data:
In RBP4 antagonist studies, the bicyclic scaffold showed 3-fold higher brain-to-plasma ratios compared to linear analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
